2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with trimethyl and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the isopropoxy group.
2,2,4-Trimethyl-7-hydroxy-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group instead of an isopropoxy group.
Uniqueness
2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
686778-76-7 |
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Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2,2,4-trimethyl-7-propan-2-yloxy-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C15H23NO/c1-10(2)17-12-6-7-13-11(3)9-15(4,5)16-14(13)8-12/h6-8,10-11,16H,9H2,1-5H3 |
InChI Key |
KNTVHFUMKKUIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OC(C)C)(C)C |
Origin of Product |
United States |
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